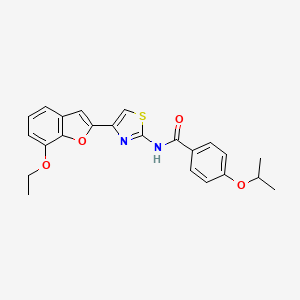

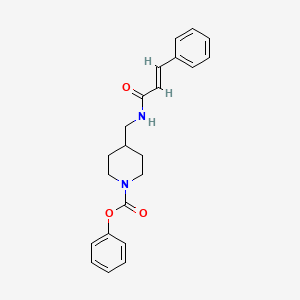

(E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . Piperidines are often used as building blocks in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar piperidine derivatives have been synthesized through various methods. For example, N-Boc piperazine derivatives have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . Another method involves the dehydration of isonipecotamide by heating in trifluoroacetic anhydride .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The shape of the molecule and its intermolecular interactions can significantly influence its properties and biological activity.Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. For instance, they can be involved in Mannich-type reactions, which are useful for constructing polyfunctional piperidines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, ethyl 4-oxo-1-piperidinecarboxylate has a density of 1.06 g/mL at 25°C and a boiling point of 85-90°C .科学的研究の応用

Anticancer Applications

Cinnamic acid derivatives, which include compounds like (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate, have been extensively studied for their anticancer potentials. Research highlights the synthesis and biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research. These compounds have been noted for their rich medicinal tradition and antitumor efficacy, making them a significant focus in medicinal research (De, Baltas, & Bedos-Belval, 2011).

Chemical Synthesis and Properties

Studies have also explored the chemical properties and synthesis techniques of compounds related to (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate. For instance, the methoxycarbonylation of alkynes catalysed by palladium complexes has been investigated, leading to the formation of compounds like methyl cinnamate. This research provides insights into the chemical reactions and processes involved in the synthesis of such compounds (Núñez Magro et al., 2010).

Antimicrobial Activity

Another area of research involves the discovery of antimycobacterial compounds, where derivatives of piperidine have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. This showcases the potential of these compounds in the treatment of bacterial infections and diseases (Kumar et al., 2008).

Neuropharmacology

The neuropharmacologic properties of arylcycloalkylamines, a class to which (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate is related, have been a subject of research. These studies primarily focus on the central nervous system effects of such compounds (Chen, 1969).

Medicinal Chemistry

In the field of medicinal chemistry, the synthesis and evaluation of compounds related to (E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate for their potential medicinal applications, such as analgesic and anticonvulsant activities, have been explored. These studies provide a deeper understanding of the medicinal properties of these compounds (Van Daele et al., 1976).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

phenyl 4-[[[(E)-3-phenylprop-2-enoyl]amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c25-21(12-11-18-7-3-1-4-8-18)23-17-19-13-15-24(16-14-19)22(26)27-20-9-5-2-6-10-20/h1-12,19H,13-17H2,(H,23,25)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSUWWBIQNBWRR-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-phenyl 4-(cinnamamidomethyl)piperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2666119.png)

![N-(3,4-dichlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2666120.png)

![2,3,5,6-tetramethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2666122.png)

![5-Bromo-2-[1-(2-methylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2666124.png)

![8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2666127.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2666129.png)

![N-(2-furylmethyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B2666135.png)

![4-Cyclopropyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2666137.png)